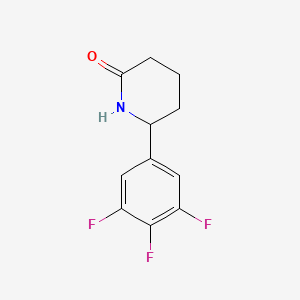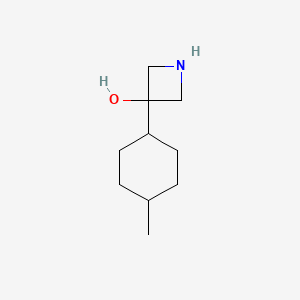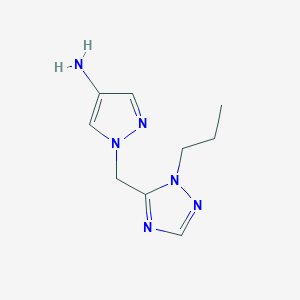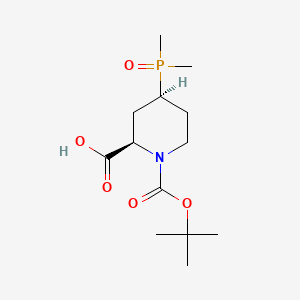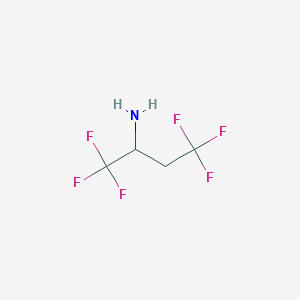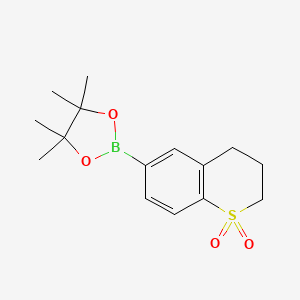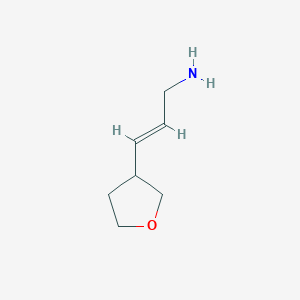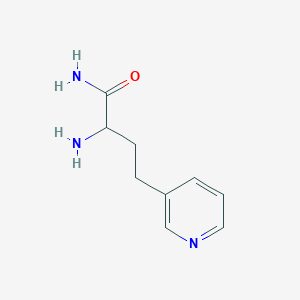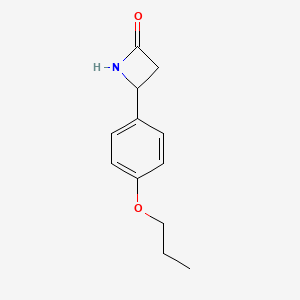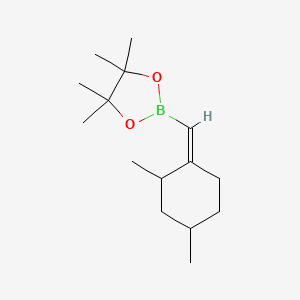
(Z)-2-((2,4-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is a common motif in boron chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a cyclohexylidene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the boron center to a boronic acid or boronate ester.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism, which involves the transmetalation of the boron species with a palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another organoboron compound used in Suzuki-Miyaura reactions.
Trimethylborane: A simpler boron compound used in various organic transformations.
Boronic Esters: A class of compounds similar to 2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, used in organic synthesis.
Uniqueness
2-{[(1Z)-2,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C15H27BO2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
2-[(Z)-(2,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-7-8-13(12(2)9-11)10-16-17-14(3,4)15(5,6)18-16/h10-12H,7-9H2,1-6H3/b13-10- |
Clave InChI |
YHQIDPHGJHDYND-RAXLEYEMSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(CC2C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



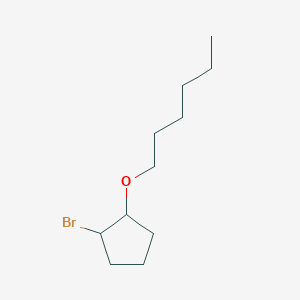
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
